molecular formula C13H11N3 B7482120 2-(Pyridin-3-ylmethylamino)benzonitrile

2-(Pyridin-3-ylmethylamino)benzonitrile

Cat. No.: B7482120
M. Wt: 209.25 g/mol
InChI Key: KEMZLAVBKAYKNJ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethylamino)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a pyridine moiety via a methylamino bridge. This structure combines aromatic nitrile functionality with a pyridine ring, enabling diverse applications in medicinal chemistry, agrochemicals, and materials science. The pyridine group enhances solubility and bioavailability, while the nitrile group offers synthetic versatility for further derivatization.

Properties

IUPAC Name

2-(pyridin-3-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-8-12-5-1-2-6-13(12)16-10-11-4-3-7-15-9-11/h1-7,9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMZLAVBKAYKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Cytotoxic Benzonitrile Derivatives

Benzonitrile derivatives with triazole or pyridine substituents have demonstrated significant cytotoxic activity. For example:

Compound Name Substituents IC50 (μg/ml) Target Cell Lines
4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) 3-chlorophenyl, triazole 27.1 ± 1.2 (MCF-7)
14.5 ± 2.1 (MDA-MB-231)
Breast cancer lines
4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) 4-methoxyphenyl, triazole 14.3 ± 1.1 (T47D) Hormone-sensitive cancer
4-[2-(4-dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k) 4-dimethylamino, triazole 16.8 ± 2.1 (T47D)
19.7 ± 1.8 (MDA-MB-231)
Broad-spectrum activity

Key Observations :

  • Chlorine and methoxy groups enhance selectivity for specific cancer lines (e.g., 1c vs. MCF-7, 1h vs. T47D) .
  • Dimethylamino substituents (1k) broaden activity but reduce potency compared to 1h .
  • The absence of a pyridinylmethylamino group in these analogs suggests that 2-(Pyridin-3-ylmethylamino)benzonitrile may exhibit distinct binding modes or metabolic stability.

Nicotinic Receptor Ligands

Pyridine-containing benzonitriles are pivotal in targeting nicotinic acetylcholine receptors (nAChRs). For instance:

  • TC2242 (4-(5-(quinuclidin-2-yl)pyridin-3-yloxy)benzonitrile) : Combines quinuclidine and pyridine-oxybenzonitrile for high α4β2* receptor selectivity .
  • Varenicline analogs: Feature azabicyclic rings instead of methylamino bridges, reducing nitrile reactivity but improving receptor affinity .

Structural Differences :

OLED Materials

Benzonitrile derivatives with carbazole or phenoxazine groups are used in thermally activated delayed fluorescence (TADF) materials. Examples include:

  • 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Exhibits high electroluminescence efficiency due to extended π-conjugation .

Comparison :

Agrochemical and Fluorinated Derivatives

  • 2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile (CAS 1396848-10-4) : Combines oxadiazole and pyridine for pesticidal activity .
  • 4-{3-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,2-difluoro-1-hydroxy-3-oxopropyl}-2-(1H-1,2,4-triazol-1-yl)benzonitrile : Fluorinated groups enhance environmental stability .

Functional Insights :

  • The pyridin-3-ylmethylamino group could improve soil mobility compared to bulkier triazole/oxadiazole substituents, but its hydrolytic stability under field conditions remains untested.

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